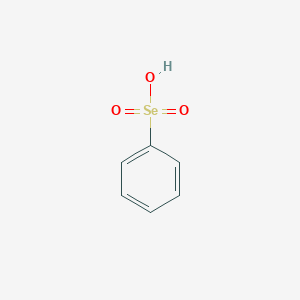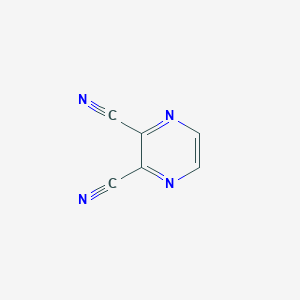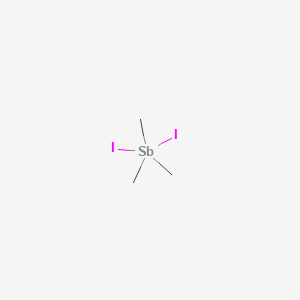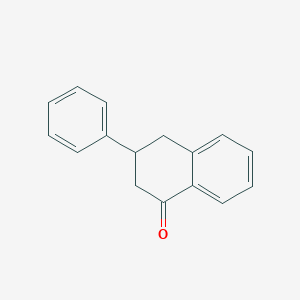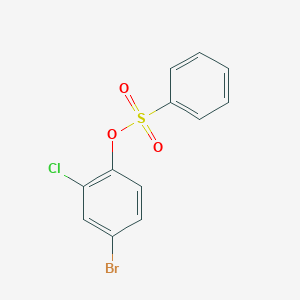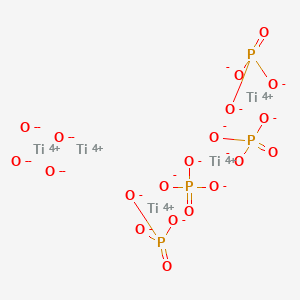
Oxygen(2-);titanium(4+);tetraphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxygen(2-);titanium(4+);tetraphosphate, also known as TiOPP, is a titanium-based compound that has been extensively studied for its potential applications in various fields. This compound has been found to possess unique properties that make it suitable for use in scientific research.
作用机制
The mechanism of action of Oxygen(2-);titanium(4+);tetraphosphate is based on its ability to absorb light energy and transfer it to surrounding molecules. This process leads to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The ROS generated by Oxygen(2-);titanium(4+);tetraphosphate can also be used to destroy cancer cells and bacteria.
生化和生理效应
Oxygen(2-);titanium(4+);tetraphosphate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Oxygen(2-);titanium(4+);tetraphosphate has also been found to stimulate the production of collagen in cells, which makes it suitable for use in tissue engineering.
实验室实验的优点和局限性
Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments. It is easy to synthesize, stable in solution, and has a long shelf life. However, Oxygen(2-);titanium(4+);tetraphosphate is also highly reactive and can induce oxidative stress in cells, which can be a limitation for some experiments.
未来方向
There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research. One potential application is in the development of new cancer therapies. Oxygen(2-);titanium(4+);tetraphosphate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new treatments. Oxygen(2-);titanium(4+);tetraphosphate could also be used as a biomaterial for tissue engineering, as it has been shown to stimulate the production of collagen in cells. Additionally, Oxygen(2-);titanium(4+);tetraphosphate could be used as a photocatalyst for the degradation of organic pollutants in water. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, Oxygen(2-);titanium(4+);tetraphosphate is a titanium-based compound that has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering. Its mechanism of action is based on its ability to absorb light energy and transfer it to surrounding molecules, leading to the formation of ROS that can induce oxidative stress in cells. Oxygen(2-);titanium(4+);tetraphosphate has several advantages for use in lab experiments, but its highly reactive nature can also be a limitation. There are several future directions for the use of Oxygen(2-);titanium(4+);tetraphosphate in scientific research, including the development of new cancer therapies, the use as a biomaterial for tissue engineering, and the use as a photocatalyst for the degradation of organic pollutants in water.
合成方法
Oxygen(2-);titanium(4+);tetraphosphate can be synthesized by a simple precipitation reaction between titanium(IV) chloride, sodium phosphate, and sodium hydroxide. The resulting compound is then purified through a series of washing and drying steps.
科学研究应用
Oxygen(2-);titanium(4+);tetraphosphate has been extensively studied for its potential applications in various fields. It has been found to possess unique properties that make it suitable for use in scientific research. Oxygen(2-);titanium(4+);tetraphosphate has been used as a photocatalyst, a drug delivery system, and a biomaterial for tissue engineering.
属性
CAS 编号 |
12738-90-8 |
|---|---|
产品名称 |
Oxygen(2-);titanium(4+);tetraphosphate |
分子式 |
O20P4Ti5 |
分子量 |
683.22 g/mol |
IUPAC 名称 |
oxygen(2-);titanium(4+);tetraphosphate |
InChI |
InChI=1S/4H3O4P.4O.5Ti/c4*1-5(2,3)4;;;;;;;;;/h4*(H3,1,2,3,4);;;;;;;;;/q;;;;4*-2;5*+4/p-12 |
InChI 键 |
IZPCAZCWANUYEB-UHFFFAOYSA-B |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
同义词 |
Titanium oxide phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



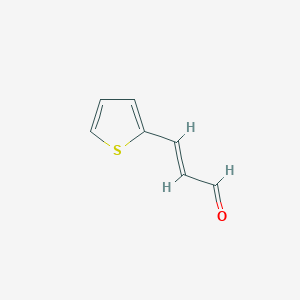
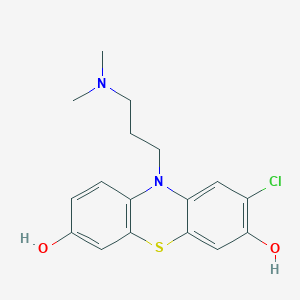
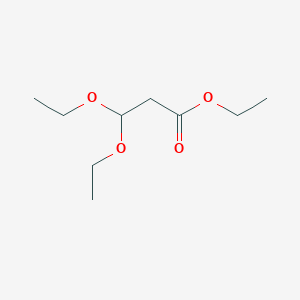
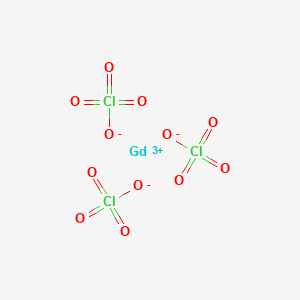
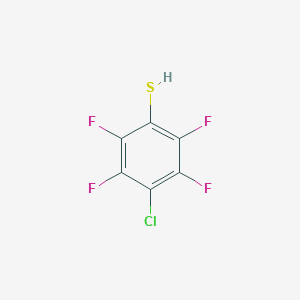
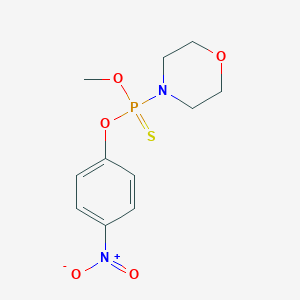
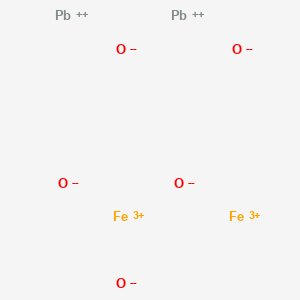
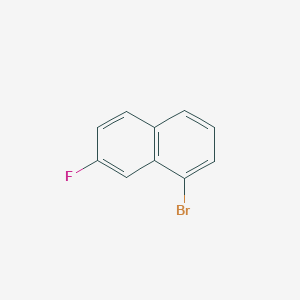
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
